tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate
Overview
Description
tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate is a chemical compound with the molecular formula C14H20Cl2N2O2 and a molecular weight of 319.23 g/mol . It is known for its applications in various fields of research and industry, particularly in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,4-dichlorobenzylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at a temperature range of 0-25°C . The reaction proceeds through nucleophilic substitution, where the amine group of 2,4-dichlorobenzylamine attacks the carbonyl carbon of tert-butyl carbamate, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-((2,4-dichlorophenyl)amino)ethyl)carbamate: Similar structure but with a phenyl group instead of a benzyl group.
tert-Butyl (2-((2,4-dichlorobenzyl)amino)propyl)carbamate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
Tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a dichlorobenzyl moiety enhances its lipophilicity, which is crucial for biological activity and bioavailability. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₀Cl₂N₂O₂
- Molecular Weight : 317.24 g/mol
- Structural Features :
- Tert-butyl group
- Amino group
- Carbamate functional group
- Dichlorobenzyl moiety
The structural components of this compound contribute to its unique reactivity and biological interactions. The dichloro substitution is particularly notable for enhancing its reactivity compared to similar compounds.
Pharmacological Properties
Research indicates that carbamate derivatives, including this compound, exhibit a range of pharmacological activities:
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Properties : The compound's structural features may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth. Preliminary studies indicate that derivatives with similar moieties have shown cytotoxic effects against various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. This interaction can disrupt various biochemical pathways critical for cell survival and proliferation.
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways involved in inflammation and cancer progression.
- Lipophilicity : The presence of the dichlorobenzyl group enhances the compound's lipophilicity, improving its absorption and distribution in biological systems.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of various carbamate derivatives against resistant strains of Streptococcus pneumoniae. Compounds structurally related to this compound showed significant antibacterial activity, particularly against erythromycin-resistant strains. The introduction of specific functional groups was found to enhance efficacy against these resistant bacteria .
Compound | MIC (μg/ml) | Activity |
---|---|---|
Compound A | 0.5 | Effective against S. pneumoniae |
Compound B | 1.0 | Moderate activity |
This compound | TBD | Under investigation |
Case Study 2: Anticancer Activity
Another study assessed the cytotoxic effects of carbamate derivatives on various cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting promising anticancer potential for this compound .
Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
---|---|---|
A431 | <10 | 15 |
Jurkat | <5 | 12 |
HepG2 | <8 | 10 |
Properties
IUPAC Name |
tert-butyl N-[2-[(2,4-dichlorophenyl)methylamino]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)8-12(10)16/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEECOBDSVZVCCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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